molecular formula C11H14N2O2 B11818610 rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B11818610
M. Wt: 206.24 g/mol
InChI Key: YGJJPBILSYBOON-HDBBIHSSSA-N
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Description

“rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a complex organic compound characterized by its unique bicyclic structure and the presence of a pyrazole ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(1R,4R,5R)-1-(2-methylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-13-8(3-5-12-13)11-4-2-7(6-11)9(11)10(14)15/h3,5,7,9H,2,4,6H2,1H3,(H,14,15)/t7-,9+,11+/m1/s1

InChI Key

YGJJPBILSYBOON-HDBBIHSSSA-N

Isomeric SMILES

CN1C(=CC=N1)[C@]23CC[C@H](C2)[C@H]3C(=O)O

Canonical SMILES

CN1C(=CC=N1)C23CCC(C2)C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” typically involves multi-step organic reactions. The starting materials often include a bicyclo[2.1.1]hexane derivative and a pyrazole precursor. Key steps may involve:

    Formation of the bicyclic core: This can be achieved through cycloaddition reactions or other ring-forming techniques.

    Introduction of the pyrazole ring: This step may involve the condensation of a hydrazine derivative with a diketone or similar compound.

    Functional group modifications: Various functional groups, such as carboxylic acids, can be introduced through standard organic reactions like oxidation or ester hydrolysis.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency and selectivity.

    Green chemistry principles: Minimizing waste and using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

“rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Pharmacologically, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.

Industry

In industry, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor signaling pathways.

    Alteration of cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane derivatives: Compounds with similar bicyclic structures.

    Pyrazole derivatives: Compounds containing the pyrazole ring.

Uniqueness

The uniqueness of “rac-(1R,4R,5R)-1-(1-methyl-1H-pyrazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid” lies in its specific combination of a bicyclic core and a pyrazole ring, which may confer unique chemical and biological properties.

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